

# Application Notes: In Vitro Synergy Testing of Relebactam (MK-3402) with Imipenem

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MK-3402

Cat. No.: B12405757

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Introduction:** The rise of multidrug-resistant Gram-negative bacteria, particularly those producing  $\beta$ -lactamase enzymes, poses a significant global health threat. Imipenem, a broad-spectrum carbapenem antibiotic, is a potent agent that functions by inhibiting bacterial cell wall synthesis.<sup>[1][2]</sup> However, its efficacy is compromised by carbapenemases, a class of  $\beta$ -lactamases that hydrolyze and inactivate the drug. Relebactam (formerly **MK-3402**) is a diazabicyclooctane  $\beta$ -lactamase inhibitor that protects imipenem from degradation by a wide range of Class A and Class C  $\beta$ -lactamases, including *Klebsiella pneumoniae* carbapenemase (KPC) and AmpC cephalosporinases.<sup>[1][3][4]</sup> This combination restores the antibacterial activity of imipenem against many resistant strains. This document provides detailed protocols for assessing the in vitro synergy between relebactam and imipenem using checkerboard and time-kill assays.

## Mechanism of Synergistic Action

Imipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial periplasm, which disrupts peptidoglycan synthesis and leads to cell lysis. In resistant bacteria,  $\beta$ -lactamase enzymes intercept and hydrolyze the  $\beta$ -lactam ring of imipenem before it can reach its PBP target. Relebactam has no intrinsic antibacterial activity but functions by covalently acylating the serine residue in the active site of  $\beta$ -lactamase enzymes, rendering them inactive. This inhibition allows imipenem to remain intact, reach its PBP targets, and effectively kill the bacterium.

[Click to download full resolution via product page](#)

Caption: Mechanism of synergy between Imipenem and Relebactam (MK-3402).

## Experimental Protocols

### Checkerboard Microdilution Assay

The checkerboard assay is a standard method to quantify the synergistic effect of two antimicrobial agents. It involves testing serial dilutions of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) for each condition.

#### a. Materials

- Sterile 96-well U- or V-bottom microtiter plates
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- Imipenem and Relebactam (MK-3402) analytical grade powders
- Bacterial strains of interest (e.g., KPC-producing *K. pneumoniae*, carbapenem-resistant *P. aeruginosa*)
- Sterile reservoirs and multichannel pipettes

- Incubator (35°C ± 2°C)
- 0.5 McFarland turbidity standard

b. Protocol

- Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approx.  $1.5 \times 10^8$  CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately  $5 \times 10^5$  CFU/mL in each well of the microtiter plate.
- Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of imipenem and relebactam in an appropriate solvent (e.g., sterile deionized water, DMSO).
- Plate Setup:
  - Dispense 50 µL of CAMHB into all wells of a 96-well plate.
  - Along the y-axis (Rows A-G), create serial twofold dilutions of imipenem. Add 100 µL of the highest imipenem concentration to all wells in Row A, mix, and transfer 50 µL to Row B, continuing down to Row G. Discard the final 50 µL from Row G.
  - Along the x-axis (Columns 1-10), create serial twofold dilutions of relebactam. Add 100 µL of the highest relebactam concentration to all wells in Column 1, mix, and transfer 50 µL to Column 2, continuing across to Column 10. Discard the final 50 µL from Column 10.
  - This creates a matrix of antibiotic combinations.
  - Controls:
    - Row H: Imipenem only (dilutions to determine its standalone MIC).
    - Column 11: Relebactam only (dilutions to determine its standalone MIC).
    - Well H12: Growth control (broth and inoculum only).
- Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells (except a sterility control well containing only broth). The final volume in each well will be 100 µL.

- Incubation: Incubate the plate at  $35^{\circ}\text{C} \pm 2^{\circ}\text{C}$  for 16-20 hours.
- Reading Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

c. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated to quantify the interaction between the two agents.

- FICI Calculation:  $\text{FICI} = \text{FIC of Imipenem} + \text{FIC of Relebactam}$ 
  - $\text{FIC of Imipenem} = (\text{MIC of Imipenem in combination}) / (\text{MIC of Imipenem alone})$
  - $\text{FIC of Relebactam} = (\text{MIC of Relebactam in combination}) / (\text{MIC of Relebactam alone})$
- Interpretation of FICI Values:
  - Synergy:  $\text{FICI} \leq 0.5$
  - Additive/Indifference:  $0.5 < \text{FICI} \leq 4.0$
  - Antagonism:  $\text{FICI} > 4.0$



[Click to download full resolution via product page](#)

Caption: Workflow for the checkerboard microdilution synergy assay.

## Time-Kill Assay

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

### a. Materials

- CAMHB or other suitable broth
- Bacterial strains of interest
- Imipenem and Relebactam (**MK-3402**)
- Sterile culture tubes or flasks
- Shaking incubator (35°C ± 2°C)
- Apparatus for performing serial dilutions and plate counts (e.g., agar plates, pipettes, spreader).

b. Protocol

- Inoculum Preparation: Prepare a bacterial inoculum in the mid-logarithmic growth phase. Dilute it in fresh broth to a starting concentration of approximately  $5 \times 10^5$  to  $1 \times 10^6$  CFU/mL.
- Assay Setup: Prepare flasks or tubes with the following conditions (concentrations are typically based on the MIC values determined from checkerboard assays, e.g., 0.5x MIC, 1x MIC):
  - Growth Control (no drug)
  - Imipenem alone
  - Relebactam alone
  - Imipenem + Relebactam combination
- Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.
- Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or broth. Plate a known volume of the appropriate dilutions onto agar plates.
- Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

- Data Analysis: Plot the  $\log_{10}$  CFU/mL versus time for each condition.
- Interpretation of Time-Kill Results:
  - Synergy:  $\geq 2\log_{10}$  decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
  - Indifference:  $< 2\log_{10}$  change in CFU/mL by the combination compared to the most active single agent.
  - Antagonism:  $\geq 2\log_{10}$  increase in CFU/mL at 24 hours by the combination compared with the most active single agent.



[Click to download full resolution via product page](#)

Caption: Workflow for the time-kill synergy assay.

## Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Checkerboard Assay Results for *P. aeruginosa* Isolate

| Drug(s)               | MIC ( $\mu$ g/mL) | FIC   | FICI | Interpretation |
|-----------------------|-------------------|-------|------|----------------|
| Imipenem Alone        | 16                | -     | -    | -              |
| Relebactam Alone      | >64               | -     | -    | -              |
| Imipenem (in combo)   | 2                 | 0.125 | 0.25 | Synergy        |
| Relebactam (in combo) | 8                 | 0.125 |      |                |

Table 2: Example Time-Kill Assay Results ( $\log_{10}$  CFU/mL at 24h)

| Treatment             | Starting Inoculum (0h) | 24h Viable Count | $\Delta \log_{10}$ CFU/mL (vs. most active agent) | Interpretation |
|-----------------------|------------------------|------------------|---------------------------------------------------|----------------|
| Growth Control        | 6.0                    | 9.2              | -                                                 | -              |
| Imipenem (1x MIC)     | 6.0                    | 6.1              | -                                                 | -              |
| Relebactam (1x MIC)   | 6.0                    | 9.1              | -                                                 | -              |
| Imipenem + Relebactam | 6.0                    | 3.5              | -2.6                                              | Synergy        |

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reference.medscape.com [reference.medscape.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Imipenem-Cilastatin-Relebactam: A Novel  $\beta$ -Lactam- $\beta$ -Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: In Vitro Synergy Testing of Relebactam (MK-3402) with Imipenem]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12405757#in-vitro-synergy-testing-mk-3402-with-imipenem>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)